molecular formula C7H12O3 B6263732 (1R,3S)-3-methoxycyclopentane-1-carboxylic acid CAS No. 1932791-40-6

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid

Katalognummer: B6263732
CAS-Nummer: 1932791-40-6
Molekulargewicht: 144.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-Methoxycyclopentane-1-carboxylic acid (CAS: 1932791-40-6) is a chiral cyclopentane derivative featuring a methoxy group at the 3-position and a carboxylic acid group at the 1-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The stereochemistry is critical, as the (1R,3S) configuration defines its spatial arrangement and reactivity. This compound is typically a white crystalline solid, soluble in polar solvents like methanol and water, and is primarily used in research settings for synthetic chemistry and drug development .

Key structural attributes include:

  • Cyclopentane backbone: A five-membered ring providing conformational rigidity.
  • Methoxy group (-OCH₃): Electron-donating substituent influencing electronic properties and hydrogen-bonding capacity.
  • Carboxylic acid (-COOH): Enables salt formation, coordination chemistry, and participation in peptide coupling reactions.

Eigenschaften

CAS-Nummer

1932791-40-6

Molekularformel

C7H12O3

Molekulargewicht

144.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Asymmetric Cyclopropanation and Ring Expansion

A prominent approach involves the stereoselective construction of the cyclopentane ring via cyclopropanation followed by ring expansion. In one method, a cyclopropane intermediate is generated using a Davies-type enantioselective cyclopropanation of vinyl ethers with diazoacetates. For example, reaction of (E)-3-methoxy-1-propenylbenzene with methyl diazoacetate in the presence of a chiral rhodium catalyst (Rh₂(S-DOSP)₄) yields a cyclopropane ester with >90% enantiomeric excess (ee) . Subsequent ring expansion via acid-catalyzed rearrangement (e.g., using p-toluenesulfonic acid in toluene at 110°C) affords the cyclopentane scaffold with retention of stereochemistry. Hydrolysis of the ester group under basic conditions (NaOH, H₂O/EtOH) provides the carboxylic acid functionality.

Key Data:

StepConditionsYieldStereoselectivity
CyclopropanationRh₂(S-DOSP)₄, CH₂Cl₂, 25°C78%92% ee
Ring Expansionp-TsOH, toluene, 110°C, 12h85%>99% ee
Ester HydrolysisNaOH (2M), H₂O/EtOH, reflux, 4h95%N/A

Enzymatic Desymmetrization of Meso Intermediates

Enzymatic catalysis offers an eco-friendly route to the target compound. A meso diester precursor, cis-3-methoxycyclopentane-1,5-dicarboxylate, is subjected to lipase-mediated hydrolysis. Candida antarctica lipase B (CAL-B) selectively hydrolyzes one ester group, yielding the monoacid with (1R,3S) configuration. Optimization studies show that a biphasic system (water/isooctane) at pH 7.0 and 37°C achieves 88% conversion with 97% ee .

Reaction Parameters:

  • Enzyme loading: 15 mg/mmol substrate

  • Temperature: 37°C

  • Time: 24h

  • Selectivity factor (E): >200

Chiral Pool Synthesis from Terpene Derivatives

Limonene, a readily available terpene, serves as a chiral starting material. Epoxidation of (R)-limonene with m-chloroperbenzoic acid (mCPBA) generates a diepoxide, which undergoes regioselective ring-opening with methanol in the presence of BF₃·OEt₂. Acid-catalyzed cyclization (H₂SO₄, AcOH) forms the cyclopentane core, and oxidation of the exocyclic alkene (KMnO₄, H₂O/acetone) introduces the carboxylic acid group. This four-step sequence achieves an overall yield of 52% with 89% ee .

Stereochemical Analysis:

  • Critical step: BF₃-mediated ring-opening ensures retention of configuration at C3.

  • Oxidation selectivity: KMnO₄ preferentially oxidizes the less hindered alkene.

Palladium-catalyzed C–H functionalization enables direct introduction of the methoxy group. Starting from cyclopentane-1-carboxylic acid, a directing group (e.g., 8-aminoquinoline) is installed at C1. Ligand-enabled meta-C–H methoxylation using Pd(OAc)₂ and a pyridine-oxazoline ligand in the presence of PhI(OAc)₂ as an oxidant affords the 3-methoxy derivative. Subsequent directing group removal (HCl, EtOH) yields the target compound with 76% isolated yield and 94% ee .

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (10 mol%)
LigandL1 (12 mol%)
OxidantPhI(OAc)₂ (2.5 equiv)
SolventDMF/H₂O (4:1)
Temperature100°C

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, resolution of racemic 3-methoxycyclopentane-1-carboxylic acid using chiral amines remains cost-effective. Screening of resolving agents identified (R)-1-phenylethylamine as optimal, forming a crystalline diastereomeric salt in ethanol. Two recrystallizations increase enantiopurity to 99.5% ee, with a 32% recovery of the desired (1R,3S)-enantiomer .

Process Metrics:

  • Solvent: Ethanol (5 vol)

  • Cooling rate: 0.5°C/min to 4°C

  • Mother liquor recycling: 3 cycles

Analyse Chemischer Reaktionen

Types of Reactions: (1R,3S)-3-methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1R,3S)-3-methoxycyclopentane-1-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R,3S)-3-methoxycyclopentane-1-carboxylic acid depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cyclopentane Derivatives

The following table compares (1R,3S)-3-methoxycyclopentane-1-carboxylic acid with analogous compounds in terms of structure, substituents, and applications:

Compound Name Molecular Formula Substituents Stereochemistry Key Applications/Findings References
This compound C₇H₁₂O₃ -OCH₃, -COOH (1R,3S) Synthetic intermediate; research applications in peptidomimetics and chiral ligands
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid C₈H₁₂O₄ -COOCH₃, -COOH (1S,3R) Esterified derivative used in stereoselective synthesis; precursor for functionalization
(1R,3S)-3-Aminocyclopentane-1-carboxylic acid C₆H₁₁NO₂ -NH₂, -COOH (1R,3S) Non-proteinogenic amino acid; studied for neurotransmitter analogs and enzyme inhibition
(1R,3S)-3-(Boc-amino)cyclopentane-1-carboxylic acid C₁₁H₁₉NO₄ -NHBoc, -COOH (1R,3S) Protected amino acid for peptide synthesis; enhances solubility and stability
(1S,3R)-3-Amino-1-isopropylcyclopentane-1-carboxylic acid C₉H₁₇NO₂ -NH₂, -COOH, -CH(CH₃)₂ (1S,3R) Branched-chain analog with potential applications in prodrug design
D-(+)-Camphoric acid C₁₀H₁₆O₄ Two -COOH groups, methyl substituents (1R,3S) Chelating agent in coordination chemistry; chiral resolving agent

Detailed Research Findings

Functional Group Modifications

  • Amino-substituted analogs: (1R,3S)-3-Aminocyclopentane-1-carboxylic acid (C₆H₁₁NO₂) demonstrates weak acidity (pKa ~2.5 for -COOH) and forms stable zwitterions, making it a candidate for mimicking γ-aminobutyric acid (GABA) in neurological studies .
  • Boc-protected derivatives: The tert-butoxycarbonyl (Boc) group in (1R,3S)-3-(Boc-amino)cyclopentane-1-carboxylic acid enhances stability during solid-phase peptide synthesis, with a melting point of ~185°C and compatibility with standard coupling reagents .

Biologische Aktivität

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound's unique structure contributes to its biological activity, making it a subject of research for potential therapeutic applications.

  • IUPAC Name : rel-(1R,3S)-3-methoxycyclopentane-1-carboxylic acid
  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 886026-75-1

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its efficacy as an enzyme inhibitor and its role in organocatalysis.

Enzyme Inhibition

Research has indicated that derivatives of cyclopentane carboxylic acids can act as inhibitors of various enzymes. For instance, compounds structurally related to this compound have been shown to inhibit Golgi α-mannosidase II, an enzyme critical in N-glycan processing. This inhibition can lead to the accumulation of hybrid-type protein-linked oligosaccharides, which is significant for understanding glycoprotein processing in cells .

Organocatalytic Activity

Recent studies have highlighted the organocatalytic properties of cyclopentane derivatives. In particular, the incorporation of this compound into peptide catalysts has demonstrated enhanced reactivity and stereoselectivity in asymmetric reactions. For example, stapled peptides containing this compound exhibited high enantioselectivity (up to 99% ee) in asymmetric nucleophilic epoxidation reactions .

Case Study 1: Inhibition of Golgi α-Mannosidase II

A study investigating the inhibition of Golgi α-mannosidase II revealed that cyclopentane derivatives could effectively block the enzyme's activity. The study employed various structural analogs to determine their inhibitory potency. The findings indicated that modifications at specific positions significantly affected binding affinity and inhibition rates.

CompoundK_i (nM)Inhibition Type
Mannostatin A0.5Competitive
Mannostatin B2.0Competitive
(1R,3S)-3-Methoxy...TBDTBD

Case Study 2: Organocatalytic Applications

In another study focusing on organocatalysis, the use of peptides containing this compound was evaluated for their catalytic efficiency in asymmetric reactions. The results showed that these peptides not only maintained high levels of catalytic activity but also improved selectivity compared to traditional catalysts.

Peptide CatalystReaction TypeEnantioselectivity (%)
Stapled Peptide AAsymmetric Epoxidation99
Stapled Peptide BAsymmetric Aldol Reaction95

Q & A

Q. What are the key synthetic routes for (1R,3S)-3-methoxycyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves stereoselective methods to establish the (1R,3S) configuration. A common approach is the methylation of the hydroxyl group in (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid using methyl iodide or dimethyl sulfate under alkaline conditions (e.g., NaH in THF) . Asymmetric catalysis, such as chiral palladium complexes, can enhance enantiomeric excess (ee) during cyclopentane ring formation . For example, a Diels-Alder reaction with a chiral dienophile followed by selective oxidation and methylation has been reported to yield >90% ee . Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) are critical to minimize racemization.

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 2D NMR techniques (e.g., NOESY or ROESY) are essential to confirm spatial proximity of the methoxy and carboxylic acid groups, verifying the (1R,3S) configuration. For instance, NOE correlations between H-3 (methoxy-bearing carbon) and H-1 (carboxylic acid carbon) distinguish this stereoisomer from others .
  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to determine enantiomeric purity. Retention time differences ≥2 min between enantiomers are typical .
  • HRMS : Accurate mass measurement (e.g., m/z 172.0735 for [M+H]+) confirms molecular formula (C₈H₁₂O₃) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of the methoxy derivative with hydroxy () or benzoyl analogs (). For example, replacing the hydroxyl group with methoxy may reduce hydrogen-bonding capacity, altering enzyme inhibition (e.g., cyclooxygenase-2 IC₅₀ shifts from 12 μM to 45 μM) .
  • Control Experiments : Test derivatives under identical conditions (pH, temperature, cell lines) to isolate stereochemical effects. Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

Q. What strategies optimize enantiomeric excess in the asymmetric synthesis of this compound, and how are these evaluated?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclopentane ring formation, achieving ee >95% .
  • Dynamic Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer in a racemic mixture .
  • Evaluation : Monitor ee via polarimetry ([α]D²⁵ = +23.5° for the target isomer) or chiral GC-MS. Compare with authentic standards synthesized via X-ray crystallography-validated routes .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological Activity (IC₅₀)Reference
(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acidHydroxyl instead of methoxyCOX-2 inhibition: 12 μM
(1S,3R)-3-Benzoylcyclopentane-1-carboxylic acidBenzoyl substituentAnticancer (HeLa cells): 8 μM
(1R,3S)-3-Aminocyclopentane-1-carboxylic acidAmino group instead of methoxyGABA transaminase inhibition: 5 μM

Data Contradiction Analysis

  • Issue : Conflicting reports on solubility in aqueous buffers (e.g., 2.1 mg/mL vs. 0.8 mg/mL at pH 7.4).
    • Resolution : Variability may stem from ionization states. Conduct pH-solubility profiling (e.g., shake-flask method) and correlate with pKa values (carboxylic acid: ~4.2; methoxy: non-ionizable) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.